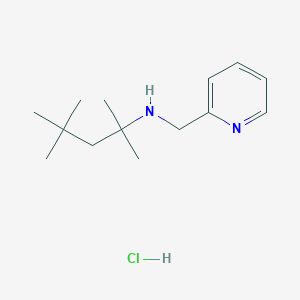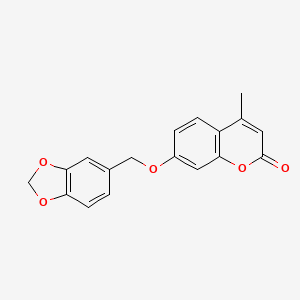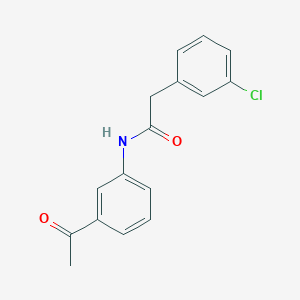
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptor (nAChR). It is widely used in scientific research to study the role of α7 nAChR in various physiological and pathological conditions.
作用机制
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride binds selectively to α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. These include the activation of intracellular kinases, the modulation of gene expression, and the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve learning and memory, and modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects and has been shown to modulate immune responses.
实验室实验的优点和局限性
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride is a highly selective agonist of α7 nAChR, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological conditions. It has a high affinity for the receptor and is relatively stable, which makes it easy to use in experiments. However, it has some limitations, including its relatively short half-life and its potential to cause desensitization of the receptor with prolonged exposure.
未来方向
There are several potential future directions for research involving (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride. These include the development of more potent and selective agonists of α7 nAChR, the investigation of the role of this receptor in various disease states, and the development of new therapeutic strategies based on the modulation of α7 nAChR function. Additionally, further studies are needed to fully understand the complex signaling pathways that are activated by this compound and other α7 nAChR agonists.
合成方法
The synthesis of (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride involves a multi-step process that starts with the reaction of 2-bromomethylpyridine with tert-butylamine to form the corresponding tert-butylaminoethylpyridine. This intermediate is then reacted with 2,3,3-trimethyl-1-butanol in the presence of a catalyst to yield (2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine. The final step involves the conversion of the free base to the hydrochloride salt.
科学研究应用
(2-pyridinylmethyl)(1,1,3,3-tetramethylbutyl)amine hydrochloride is used in various scientific research fields, including neuroscience, pharmacology, and immunology. It is commonly used to study the function of α7 nAChR in the central nervous system, particularly in the modulation of neurotransmitter release, synaptic plasticity, and cognitive function. It has also been shown to have anti-inflammatory effects and to modulate immune responses.
属性
IUPAC Name |
2,4,4-trimethyl-N-(pyridin-2-ylmethyl)pentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-13(2,3)11-14(4,5)16-10-12-8-6-7-9-15-12;/h6-9,16H,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFHZCCOZLLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5407829.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)

![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)
![2,6-dihydroxy-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B5407869.png)
![N-[3-(allyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5407872.png)
![7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
![isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5407906.png)
![5-[4-(allyloxy)benzylidene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407929.png)
